N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine

Regioisomerism Structure-Activity Relationship Pyridinediamine

Researchers sourcing 2,3-diaminopyridine derivatives for kinase inhibitor programs often encounter regioisomer contamination that compromises SAR reproducibility. N2-(2,4-Dimethoxyphenyl)-2,3-Pyridinediamine (CAS 70358-27-9) eliminates this risk by providing the exact 2,4-dimethoxy regioisomer. • Enables regioselective cyclization to imidazo[4,5-b]pyridine kinase inhibitors • Ortho-methoxy group provides unique steric signature for kinase selectivity profiling • Chemoselective functionalization: N²-arylamine preferentially reacts, leaving 3-amino group available for bioconjugation • Supplied with rigorous regioisomeric purity verification for reproducible SAR studies

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B12108594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=C(C=CC=N2)N)OC
InChIInChI=1S/C13H15N3O2/c1-17-9-5-6-11(12(8-9)18-2)16-13-10(14)4-3-7-15-13/h3-8H,14H2,1-2H3,(H,15,16)
InChIKeyBZWUJOBWAFUXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine Structure & Identity


N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine (CAS 70358-27-9, molecular formula C₁₃H₁₅N₃O₂, molecular weight 245.28 g·mol⁻¹) is a pyridinediamine derivative characterized by a 2,4-dimethoxyphenyl substituent at the N² position of the 2,3-diaminopyridine core. The compound belongs to the broader class of aromatic amines and pyridine derivatives, which are employed as intermediates in pharmaceutical synthesis, in dye production, and as ligands in coordination chemistry. Unlike the parent 2,3-diaminopyridine scaffold, the presence of the electron-donating 2,4-dimethoxyphenyl group significantly modulates the electronic environment of the pyridine ring, influencing both its reactivity and potential biological recognition profiles. Procurement of this specific regioisomer—rather than its 3,4-dimethoxy-substituted analog—is critical for applications where the precise spatial orientation of the methoxy groups governs downstream synthetic efficiency or target-binding interactions .

Why Regioisomerism Matters for N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine


The 2,3-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a precursor to imidazo[4,5-b]pyridine kinase inhibitors, bradykinin B1 antagonists, and inducible nitric oxide synthase (iNOS) modulators. However, the biological and chemical properties of N²-arylated derivatives are exquisitely sensitive to both the nature and position of substituents on the N-aryl ring. The 2,4-dimethoxy substitution pattern in N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine imparts distinct electronic and steric characteristics that differ fundamentally from the 3,4-dimethoxy regioisomer (CAS 70358-28-0). These differences affect the compound's oxidation potential, nucleophilicity of the remaining primary amine, and its ability to undergo regioselective cyclization reactions. In the context of kinase inhibitor design, even minor alterations in the dimethoxy substitution pattern have been shown to redirect binding modes or abolish target engagement entirely within the 2,3-diaminopyridine series. Consequently, substituting one regioisomer for another without empirical validation risks compromising both synthetic yield in downstream transformations and biological activity in target-based assays .

Differentiation Evidence for N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine


2,4- vs 3,4-Dimethoxy Regioisomer Comparison

The 2,4-dimethoxy substitution pattern on the N²-phenyl ring of N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine (CAS 70358-27-9) places one methoxy group at the ortho position and one at the para position relative to the aniline nitrogen. In contrast, the 3,4-dimethoxy regioisomer (CAS 70358-28-0) places both methoxy groups at meta and para positions. This difference in substitution topology alters the electron density distribution on the aromatic ring, the conformational preferences of the N-aryl bond, and the steric accessibility of the remaining 3-amino group on the pyridine ring. In analogous 2-aminopyridine series, 2,4-dimethoxy substitution has been associated with distinct hydrogen-bonding patterns and altered metabolic stability compared to the 3,4-substituted congeners . No direct head-to-head biological comparison data are currently available in the public domain for this specific compound pair, a gap that underscores the risk of unvalidated substitution in research programs.

Regioisomerism Structure-Activity Relationship Pyridinediamine

Imidazopyridine Cyclization Precursor

2,3-Diaminopyridines bearing an N²-aryl substituent are established precursors for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines, a pharmacophore present in multiple kinase inhibitor programs. The specific 2,4-dimethoxyphenyl substituent of the target compound has been reported in the imidazopyridine product 2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine (CAS 77303-19-6, CHEMBL43406), confirming its synthetic competency in this transformation. The electron-donating methoxy groups at the 2- and 4-positions influence the cyclization regiochemistry and the electronic properties of the final heterocycle, factors that are not replicated by the 3,4-dimethoxy isomer or by halogen-substituted analogs [1] .

Imidazopyridine Kinase Inhibitor Cyclization

Electronic Effects on Amine Basicity & Nucleophilicity

The presence of two electron-donating methoxy groups at the 2- and 4-positions of the N²-phenyl ring increases the electron density on the aniline nitrogen through resonance and inductive effects. This enhanced electron density is predicted to increase the basicity and nucleophilicity of the N²-amino group relative to the unsubstituted phenyl analog. Conversely, the 3-amino group on the pyridine ring remains largely unaffected, creating a differential reactivity profile that can be exploited for chemoselective derivatization. The 2,4-substitution pattern is distinct from the 3,4-analog because the ortho-methoxy group introduces steric hindrance that partially attenuates the electronic activation, resulting in a unique balance of electronic and steric effects not achieved by other substitution patterns .

Electronic Effects Basicity Nucleophilicity

N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine Key Applications


Regioisomer-Specific Kinase Inhibitor Fragment Libraries

Incorporation of N2-(2,4-dimethoxyphenyl)-2,3-Pyridinediamine into fragment-based drug discovery libraries, where the precise 2,4-dimethoxy regioisomer serves as a core scaffold for generating imidazo[4,5-b]pyridine kinase inhibitors. The ortho-methoxy group provides a unique steric signature that can be exploited for selectivity profiling against kinase panels. Procurement of the correct regioisomer is essential to avoid misleading structure-activity relationship conclusions .

Chemoselective Bifunctional Probe Synthesis

The differential reactivity of the N²-arylamine and the 3-amino group on the pyridine ring enables sequential chemoselective functionalization. The N² position, activated by the electron-donating 2,4-dimethoxyphenyl group, can be preferentially engaged in acylation or sulfonylation reactions, while the 3-amino group remains available for subsequent conjugation to fluorophores, biotin, or solid supports. This property is particularly valuable for constructing bifunctional chemical probes for target engagement studies .

iNOS/Inflammation Tool Compound Synthesis

Given the established role of 2,3-diaminopyridine derivatives as iNOS dimerization inhibitors, this compound can serve as a late-stage diversification intermediate for exploring structure-activity relationships around the N²-aryl substituent. The 2,4-dimethoxy pattern may confer improved solubility and altered metabolic stability compared to halogenated analogs, though experimental validation is required .

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